TPU-0037A

Description

Antibiotic TPU-0037-A has been reported in Streptomyces platensis with data available.

Properties

Molecular Formula |

C46H72N4O10 |

|---|---|

Molecular Weight |

841.1 g/mol |

IUPAC Name |

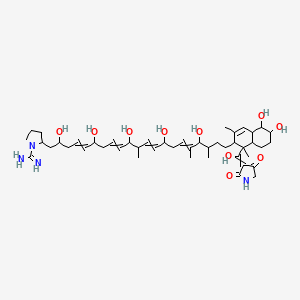

2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60) |

InChI Key |

UXOJELXNKQYYOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |

Origin of Product |

United States |

Foundational & Exploratory

TPU-0037A Antibiotic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] It is a congener of lydicamycin, a class of antibiotics known for their novel skeletal structure.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and the methodologies used for its characterization.

Chemical Properties

This compound is a complex polyketide-nonribosomal peptide hybrid molecule.[1][5] Its chemical structure is characterized by the presence of tetramic acid and amidinopyrrolidine moieties.[6]

| Property | Value | Reference |

| Chemical Formula | C46H72N4O10 | [2][5][7][8] |

| Molecular Weight | 841.1 g/mol | [2][5][7] |

| CAS Number | 485815-59-6 | [1][2][5][7][8] |

| Appearance | Colorless film | [7] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [4][7][9] |

| Origin | Isolated from Streptomyces platensis TP-A0598 | [1][5][10] |

Biological Activity: In Vitro Antibacterial Spectrum

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. It is notably inactive against Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus Smith | Gram-positive | 3.13 | [1] |

| Staphylococcus aureus 209P | Gram-positive | 3.13 | [1] |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.56 - 12.5 | [1][3] |

| Bacillus subtilis PCI219 | Gram-positive | 1.56 | [1] |

| Micrococcus luteus PCI1001 | Gram-positive | 12.5 | [1] |

| Escherichia coli NIHJ | Gram-negative | >50 | [1][3] |

| Proteus mirabilis | Gram-negative | >50 | [1] |

| Proteus vulgaris | Gram-negative | >50 | [1] |

| Pseudomonas aeruginosa | Gram-negative | >50 | [1] |

Mechanism of Action

While the specific molecular target of this compound has not been definitively elucidated, its structural similarity to other tetramic acid-containing antibiotics suggests a likely mechanism of action. Tetramic acid antibiotics are known to disrupt the bacterial cell membrane by dissipating both the membrane potential and the pH gradient.[3][7][9] This disruption of the proton motive force ultimately leads to bacterial cell death. The biosynthesis of this compound involves a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway, which is common for this class of complex natural products.[5][10][11]

Proposed Biosynthetic and Action Pathway

Caption: Biosynthesis and proposed mechanism of action of this compound.

Experimental Protocols

While the full experimental details from the original publication are not publicly available, the following are generalized protocols based on standard methods for antibiotic discovery and characterization from Streptomyces.

Isolation and Characterization of Streptomyces platensis TP-A0598

-

Sample Collection: Soil or marine sediment samples are collected from diverse environments.

-

Isolation: The samples are serially diluted and plated on selective agar media, such as Starch Casein Agar or Actinomyces Isolation Agar, to favor the growth of Streptomyces.[6]

-

Incubation: Plates are incubated at a suitable temperature (typically 28-30°C) for several days to weeks until distinct actinomycete colonies are visible.

-

Strain Identification: Promising colonies are subcultured to obtain pure isolates. Identification is performed based on morphological characteristics (e.g., aerial and substrate mycelia, spore chain morphology) and molecular techniques such as 16S rRNA gene sequencing.[6][10]

Fermentation and Production of this compound

-

Seed Culture: A pure culture of S. platensis TP-A0598 is inoculated into a suitable seed medium and incubated with shaking to generate a high-density culture.

-

Production Culture: The seed culture is then transferred to a larger volume of production medium, which is optimized for the production of secondary metabolites.

-

Fermentation: The production culture is incubated for an extended period (typically several days) under controlled conditions of temperature, pH, and aeration.

-

Extraction: After fermentation, the culture broth is harvested. The antibiotic is extracted from the culture filtrate and/or the mycelial cake using a suitable organic solvent, such as ethyl acetate or butanol.

Purification of this compound

-

Chromatography: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:

-

Silica gel chromatography for initial fractionation.

-

Reversed-phase chromatography (e.g., using a C18 column) for further separation.

-

High-Performance Liquid Chromatography (HPLC) for final purification to obtain a highly pure compound.

-

-

Structure Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).

Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: The bacterial test strains are cultured in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: The purified this compound is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions for the specific bacterial strain (e.g., 37°C for 18-24 hours).

-

Observation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[2][12][13]

Experimental Workflow

The discovery and characterization of a novel antibiotic like this compound from a natural source follows a systematic workflow.

Caption: General workflow for the discovery and characterization of antibiotics.

Conclusion

This compound is a promising antibiotic with potent activity against clinically relevant Gram-positive pathogens, including MRSA. Its unique structure and mechanism of action make it a valuable candidate for further investigation and development in the fight against antimicrobial resistance. The information provided in this technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journaljamb.com [journaljamb.com]

- 7. Modern Trends in Natural Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Concepts and Methods to Access Novel Antibiotics from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In Silico Analysis of PKS and NRPS Gene Clusters in Arisostatin- and Kosinostatin-Producers and Description of Micromonospora okii sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual Labs [iitg.ac.in]

- 13. microbe-investigations.com [microbe-investigations.com]

In-Depth Technical Guide to TPU-0037A: A Novel Anti-MRSA Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037A is a novel polyketide antibiotic and a congener of lydicamycin, demonstrating potent activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). Isolated from the marine bacterium Streptomyces platensis TP-A0598, this complex natural product presents a promising scaffold for the development of new antibacterial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and proposed mechanism of action of this compound. Detailed experimental protocols for its isolation and antimicrobial susceptibility testing are also presented, alongside a visualization of its biosynthetic pathway.

Chemical Structure and Physicochemical Properties

This compound, also known as 30-demethyl-lydicamycin, is a complex macrocyclic polyketide. Its structure is characterized by a polyhydroxylated and polymethylated carbon chain, a tetramic acid moiety, and a pyrrolidine ring.

| Property | Value | Reference |

| Chemical Formula | C46H72N4O10 | [1][2] |

| Molecular Weight | 841.08 g/mol | [1][2] |

| CAS Number | 485815-59-6 | [1][2] |

| Formal Name | (+)-2-[21-[1-[(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5,6-dihydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide | [2] |

| Appearance | Colorless film | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poorly soluble in water. | [3] |

| Storage | Store at -20°C for long-term stability. | [3] |

| Purity | >95% by HPLC | [3] |

| SMILES | OC(C/C=C/C(O)C/C=C/C(O)C(C)/C=C/C(O)C/C=C(C)/C(O)C(CCC1C(C)=CC(C(O)C(O)CC2)C2C1(C)C(C3=C(O)CNC3=O)=O)C)CC4N(C(N)=N)CCC4 | [2] |

| InChI | InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-58H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+ | [2] |

Biological Activity

This compound exhibits selective and potent antibacterial activity against a range of Gram-positive bacteria.[4] It is notably effective against MRSA, a major cause of hospital-acquired and community-acquired infections.[4] In contrast, it shows no significant activity against Gram-negative bacteria.[4]

| Organism | MIC (µg/mL) | Reference |

| Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 | [4] |

| Bacillus subtilis | 1.56 - 12.5 | [4] |

| Micrococcus luteus | 1.56 - 12.5 | [4] |

| Escherichia coli | >50 | [4] |

| Proteus mirabilis | >50 | [4] |

| Proteus vulgaris | >50 | [4] |

| Pseudomonas aeruginosa | >50 | [4] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces platensis TP-A0598

The following protocol is based on the methods described for the isolation of lydicamycin congeners.[1]

1. Fermentation:

-

Producing Strain: Streptomyces platensis TP-A0598, isolated from a seawater sample from Toyama Bay, Japan.[1]

-

Culture Medium: A suitable production medium for Streptomyces, such as ISP2 broth, is used.[5] For enhanced production of secondary metabolites, a semi-defined medium like PM5 can be optimized.[6]

-

Incubation: The culture is incubated at 28-30°C for 7 days with shaking at 180-200 rpm to ensure adequate aeration.[5]

2. Extraction:

-

The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant is passed through an HP-20 resin column to adsorb the active compounds.

-

The resin is washed with water and then eluted with methanol or acetone.

-

The organic solvent is evaporated under reduced pressure to yield a crude extract.

3. Purification:

-

Step 1: ODS Column Chromatography: The crude extract is subjected to open-column chromatography on an ODS (octadecylsilane) resin. A stepwise gradient of methanol in water is used for elution.

-

Step 2: Preparative HPLC: Fractions showing anti-MRSA activity are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column. An isocratic or gradient elution with a suitable solvent system (e.g., acetonitrile-water or methanol-water) is employed to isolate pure this compound.[1]

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. Development of a semi-defined medium supporting production of platensimycin and platencin by Streptomyces platensis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of TPU-0037A

This document provides a comprehensive overview of the available scientific information regarding the mechanism of action of this compound, an antibiotic compound with notable activity against Gram-positive bacteria.

Executive Summary

This compound is an antibiotic that is a structural analogue of lydicamycin.[1] It is produced by the bacterium Streptomyces platensis TP-A0598.[2] The primary mechanism of action of this compound is the disruption of the bacterial cell wall.[2] It specifically targets and inhibits cell wall synthesis in Gram-positive bacteria, which ultimately leads to cell lysis and death.[2] While the precise molecular targets are still being investigated, it is believed that this compound interferes with key enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] The compound has demonstrated significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] It is notably inactive against Gram-negative bacteria.[3] Some evidence also suggests that this compound may act as a neurogenesis agent.[]

Antimicrobial Activity

The antimicrobial spectrum of this compound is concentrated on Gram-positive bacteria. In vitro studies have established its efficacy against several clinically relevant strains.

Quantitative Data on Antimicrobial Activity

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5 |

| Bacillus subtilis | Gram-positive | 1.56 - 12.5 |

| Micrococcus luteus | Gram-positive | 1.56 - 12.5 |

| Escherichia coli | Gram-negative | >50 |

| Proteus mirabilis | Gram-negative | >50 |

| Proteus vulgaris | Gram-negative | >50 |

| Pseudomonas aeruginosa | Gram-negative | >50 |

Data sourced from MedchemExpress.[3]

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary antibacterial effect of this compound is achieved through the inhibition of bacterial cell wall synthesis.[2] This process is critical for maintaining the structural integrity of the bacterial cell, especially in Gram-positive bacteria which possess a thick peptidoglycan layer.

Proposed Signaling Pathway for Antibacterial Action

Caption: Proposed mechanism of this compound's antibacterial action.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely available in the public domain, the methodologies can be inferred from standard antibiotic susceptibility testing and mechanism of action studies.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is likely used to determine the MIC values.

Experimental Workflow for MIC Determination

Caption: A typical workflow for determining the Minimum Inhibitory Concentration.

Production and Isolation

This compound is a natural product synthesized through fermentation.

-

Producing Organism : Streptomyces platensis TP-A0598[2]

-

Production Method : Large-scale fermentation under optimized conditions.[2]

-

Isolation and Purification : The compound is extracted from the fermentation broth and purified using various chromatographic techniques.[2]

Physicochemical Properties

-

Molecular Formula : C46H72N4O10[6]

-

Molecular Weight : 841.1 g/mol [7]

-

Solubility : Soluble in ethanol, methanol, DMF, or DMSO. It has poor water solubility.[4]

Other Potential Biological Activities

Interestingly, this compound is also noted to be a close structural relative of BU-4514N, a compound identified as a neuritogenic agent.[4][6] This suggests that this compound may have effects on neuronal cells, a property that warrants further investigation. It has been described as a neurogenesis agent isolated from Streptomyces.[]

Conclusion

This compound is a potent antibiotic with a mechanism of action centered on the inhibition of cell wall synthesis in Gram-positive bacteria. Its efficacy against MRSA makes it a compound of interest for further drug development. Future research should focus on identifying the specific enzymatic targets within the peptidoglycan synthesis pathway to fully elucidate its molecular mechanism. Furthermore, its potential as a neuritogenic agent presents an intriguing avenue for additional investigation.

References

Streptomyces platensis: A Comprehensive Technical Guide to the Production of TPU-0037A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Streptomyces platensis as a source of the potent anti-MRSA antibiotic, TPU-0037A. This compound, a congener of lydicamycin, exhibits significant activity against a range of Gram-positive bacteria. This document details the microbiology of the producing organism, delves into the specifics of fermentation, outlines a comprehensive protocol for extraction and purification, and presents the biological activity of this compound. Furthermore, it visualizes the biosynthetic pathway of lydicamycins and the experimental workflow for the isolation of this compound, offering a valuable resource for researchers in the fields of natural product discovery and antibiotic development.

Introduction

The rise of antibiotic-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This has spurred the search for novel antimicrobial agents from diverse sources. Actinomycetes, particularly the genus Streptomyces, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including antibiotics.[1][2]

Streptomyces platensis strain TP-A0598, isolated from a seawater sample in Toyama Bay, Japan, has been identified as a producer of a series of novel lydicamycin congeners, designated TPU-0037-A, B, C, and D.[3] Notably, this strain was later reclassified as Streptomyces lydicamycinicus. Among these congeners, this compound has demonstrated potent antibacterial activity against MRSA.[4][5][6] This guide provides a detailed technical overview of the methodologies for the cultivation of S. platensis and the subsequent isolation and characterization of this compound.

Microbiology of the Producing Organism

-

Organism: Streptomyces platensis (later reclassified as Streptomyces lydicamycinicus)

-

Strain Designation: TP-A0598

-

Isolation Source: Seawater

-

Key Characteristics: Gram-positive, filamentous bacteria. The genus Streptomyces is characterized by a complex life cycle involving the formation of a substrate mycelium and aerial hyphae that differentiate into spore chains.[1] They are prolific producers of secondary metabolites, with their genomes containing numerous biosynthetic gene clusters.[7]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces platensis TP-A0598. The following protocols are based on established methods for the cultivation of Streptomyces for the production of polyketide antibiotics.

Media Composition

Successful production of this compound relies on the use of specific seed and production media to support robust growth and secondary metabolite biosynthesis.

| Medium Type | Component | Concentration (g/L) |

| Seed Medium | Soluble Starch | 20 |

| K2HPO4 | 0.5 | |

| KNO3 | 1.0 | |

| NaCl | 0.5 | |

| MgSO4·7H2O | 0.5 | |

| FeSO4·7H2O | 0.01 | |

| Production Medium | Soluble Starch | 60 |

| Soybean Flour | 12.5 | |

| MOPS | 5.0 | |

| CaCO3 | 5.0 | |

| MnCl2·4H2O | 0.015 | |

| (NH4)6Mo7O24·4H2O | 0.03 |

Cultivation Conditions

Optimal fermentation parameters are critical for maximizing the yield of this compound.

| Parameter | Seed Culture | Production Culture |

| Inoculum | Spore suspension or vegetative mycelia | 2% (v/v) of seed culture |

| Temperature | 30°C | 30°C |

| Agitation | 220 rpm | 200-350 rpm |

| Incubation Time | 48-60 hours | 7 days |

| Culture Volume | 50 mL in 250 mL flask | Scalable from flasks to large-scale fermentors |

Experimental Protocols

Fermentation Workflow

The overall process from inoculum to the harvesting of the fermentation broth is outlined below.

Extraction and Purification of this compound

The purification of this compound from the fermentation broth involves a multi-step chromatographic process.[3]

-

Adsorption Chromatography: The culture broth is first passed through a Diaion HP-20 resin column to capture the target compounds.

-

ODS Column Chromatography: The fraction containing this compound is then subjected to chromatography on an ODS (octadecylsilane) column.

-

Preparative HPLC: The final purification step is achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Biosynthesis of Lydicamycin Congeners

This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS) in conjunction with non-ribosomal peptide synthetase (NRPS) modules. The biosynthetic gene cluster for lydicamycins has been identified in Streptomyces sp. TP-A0598.[7] The proposed pathway involves the assembly of a polyketide chain which is subsequently modified and cyclized to form the complex lydicamycin scaffold.

Biological Activity of this compound

This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria, including clinically significant strains of MRSA. It is largely inactive against Gram-negative bacteria.[8][9][10]

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against a panel of bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus (MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | 1.56 - 12.5 |

| Micrococcus luteus | 1.56 - 12.5 |

| Escherichia coli | >50 |

| Proteus mirabilis | >50 |

| Proteus vulgaris | >50 |

| Pseudomonas aeruginosa | >50 |

Conclusion

Streptomyces platensis TP-A0598 is a valuable source of the anti-MRSA antibiotic this compound. This guide has provided a comprehensive overview of the methodologies required for its production, from fermentation to purification. The detailed protocols and biological data presented herein serve as a critical resource for researchers aiming to explore the therapeutic potential of this compound and other lydicamycin congeners. Further investigation into the optimization of fermentation conditions and the elucidation of the regulatory networks governing its biosynthesis could lead to enhanced production and the discovery of novel derivatives with improved pharmacological properties.

References

- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a semi-defined medium supporting production of platensimycin and platencin by Streptomyces platensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Biosynthesis of Polyketides in Streptomyces | Semantic Scholar [semanticscholar.org]

- 5. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Genetic control of polyketide biosynthesis in the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. medchemexpress.com [medchemexpress.com]

Unveiling the Antibacterial Spectrum of TPU-0037A: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the antibacterial spectrum of TPU-0037A, a novel antibiotic. It details the compound's in vitro activity against a panel of Gram-positive and Gram-negative bacteria, presents the standardized methodology for determining its potency, and visualizes the experimental workflow.

Core Compound Profile

This compound is an antibiotic identified as a congener of lydicamycin.[1][2][3][4][5] It is derived from the bacterium Streptomyces platensis and has demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][6][7][8]

In Vitro Antibacterial Spectrum

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria, with significantly less or no activity against the tested Gram-negative organisms.[1][2][3][4][5] The potency is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic required to inhibit the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Class | Species | Strain Information | MIC (µg/mL) |

| Gram-Positive | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | Not Specified | 1.56 - 12.5 | |

| Micrococcus luteus | (Formerly M. luteus) | 1.56 - 12.5 | |

| Gram-Negative | Escherichia coli | Not Specified | >50 |

| Proteus mirabilis | Not Specified | >50 | |

| Proteus vulgaris | Not Specified | >50 | |

| Pseudomonas aeruginosa | Not Specified | >50 |

Data sourced from multiple references citing Furumai, T., et al. (2002).[1][2][3][5]

Mechanism of Action & Signaling Pathways

Currently, detailed public information elucidating the specific mechanism of action or the signaling pathways affected by this compound is limited. Its structural similarity to lydicamycin suggests a potential, yet unconfirmed, mode of action.[6][7][8][9] Further research is necessary to fully characterize its molecular targets and inhibitory mechanisms.

Experimental Protocols: Broth Microdilution MIC Assay

The following is a detailed protocol for determining the MIC of a compound like this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[10][11][12]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

This compound compound

-

Appropriate solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidity meter

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in CAMHB across the wells of a 96-well microtiter plate. Typically, 50 µL of broth is added to wells 2 through 12, and 100 µL of the starting drug concentration is added to well 1. Serial dilutions are then performed from well 1 to well 11, with the final 50 µL from well 11 being discarded. Well 12 serves as the growth control.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to each well, bringing the total volume to 100 µL.

-

The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL.

-

-

Controls:

-

Growth Control: A well containing CAMHB and the bacterial inoculum but no this compound.

-

Sterility Control: A well containing only CAMHB to ensure no contamination.

-

-

Incubation:

-

Seal the plate or cover it with a lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

After incubation, examine the plate for bacterial growth (indicated by turbidity or a cell pellet).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Visualized Experimental Workflow

The logical flow of the broth microdilution protocol is depicted below.

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Antibiotics | 485815-59-6 | Invivochem [invivochem.com]

- 6. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 7. usbio.net [usbio.net]

- 8. bioaustralis.com [bioaustralis.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. protocols.io [protocols.io]

Unveiling TPU-0037A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of TPU-0037A, a novel antibiotic belonging to the lydicamycin family of congeners. First identified from the fermentation broth of Streptomyces platensis TP-A0598, this compound has demonstrated significant activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA). This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of the compound, and its analytical characterization. Furthermore, it summarizes its antimicrobial activity and proposes a potential mechanism of action based on its structural similarity to lydicamycin, a known inhibitor of bacterial cell wall synthesis.

Discovery and Producing Organism

This compound, along with its congeners TPU-0037B, C, and D, was discovered during a screening program for anti-MRSA antibiotics.[1] The producing microorganism, strain TP-A0598, was isolated from a seawater sample collected in Toyama Bay, Japan.[1] Based on its taxonomic characteristics, the strain was identified as Streptomyces platensis.[1]

Physicochemical Properties of this compound

This compound is a structural analogue of lydicamycin.[2][3][4] It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has poor water solubility.[5]

| Property | Value | Reference |

| Molecular Formula | C46H72N4O10 | [2] |

| Molecular Weight | 841.1 g/mol | [2] |

| Appearance | Colorless film | [2] |

| Purity | >95% by HPLC | [3][5] |

| Storage | -20°C | [2] |

Antimicrobial Activity

This compound exhibits selective and potent activity against a range of Gram-positive bacteria.[1] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] It shows no significant activity against Gram-negative bacteria.[1]

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Smith | 3.13 | [1] |

| Staphylococcus aureus (MRSA) | 158 | 6.25 | [1] |

| Staphylococcus aureus (MRSA) | 338 | 6.25 | [1] |

| Bacillus subtilis | PCI 219 | 1.56 | [1] |

| Micrococcus luteus | PCI 1001 | 12.5 | [1] |

| Escherichia coli | NIHJ JC-2 | > 50 | [1] |

| Pseudomonas aeruginosa | B-37 | > 50 | [1] |

| Proteus mirabilis | > 50 | [1] | |

| Proteus vulgaris | > 50 | [1] |

Experimental Protocols

The following protocols are based on the methodologies described by Furumai et al. in The Journal of Antibiotics (2002).

Fermentation of Streptomyces platensis TP-A0598

A seed culture of S. platensis TP-A0598 is prepared by inoculating a loopful of spores into a 100-mL flask containing 20 mL of seed medium (composition not specified in the provided search results). The flask is incubated on a rotary shaker at 27°C for 48 hours. For production, 1 mL of the seed culture is transferred to a 500-mL flask containing 100 mL of production medium (composition not specified). The production culture is incubated at 27°C for 7 days on a rotary shaker.

Isolation and Purification of this compound

The workflow for the isolation and purification of this compound is outlined below.

Structure Elucidation

The planar structure and stereochemistry of this compound were determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, and various 2D NMR experiments (e.g., COSY, HMQC, HMBC) to elucidate the connectivity of atoms and the overall structure.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) of this compound were determined by the micro-broth dilution method in Mueller-Hinton broth. Bacterial strains were incubated with serial dilutions of this compound at 37°C for 20 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

Proposed Mechanism of Action

As a congener of lydicamycin, this compound is presumed to share a similar mechanism of action. Lydicamycin is known to interfere with the biosynthesis of the bacterial cell wall. This process is a critical pathway for bacterial survival and is a common target for antibiotics. The proposed mechanism involves the inhibition of key enzymes responsible for the synthesis and cross-linking of peptidoglycan, the major structural component of the Gram-positive bacterial cell wall. Disruption of this process leads to a weakened cell wall and ultimately, cell lysis.

Conclusion

This compound represents a promising new antibiotic with potent activity against Gram-positive pathogens, including MRSA. Its discovery highlights the continued potential of natural products as a source of novel antimicrobial agents. The detailed experimental protocols provided in this guide are intended to facilitate further research into the development and optimization of this compound and its congeners as potential therapeutic agents. Further studies are warranted to precisely elucidate its molecular target and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Lydicamycin | 133352-27-9 | AL184016 | Biosynth [biosynth.com]

- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the Pseudouridimycin Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

The Neuritogenic Potential of TPU-0037A: A Review of Currently Available Information

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the inquiry into the neuritogenic potential of the compound TPU-0037A. Following a comprehensive review of publicly available scientific literature and databases, this report concludes that there is currently no direct scientific evidence to support the neuritogenic potential of this compound.

This compound is predominantly characterized in the scientific literature as an antibiotic, a congener of lydicamycin, exhibiting activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]

A singular mention on a commercial supplier's website suggested a potential link between this compound and neuritogenic activity, citing its structural relationship to BN-4515N, a compound described as a neuritogenic agent.[4] This lead prompted an in-depth search for data on BN-4515N and another related compound, BU-4514N, which was also reported to be produced by a Microtetraspora species.[4]

Despite extensive searches, no peer-reviewed studies, quantitative data on neurite outgrowth, detailed experimental protocols, or elucidated signaling pathways related to the neuritogenic effects of BN-4515N or BU-4514N could be identified. The absence of this foundational information makes it impossible to construct a scientifically valid technical guide on the neuritogenic potential of this compound, even by inference from structurally related compounds.

Therefore, any claims regarding the neuritogenic potential of this compound should be treated with caution until direct experimental evidence is published in peer-reviewed scientific journals.

Summary of Findings

| Compound | Status | Key Findings |

| This compound | Primarily an Antibiotic | Documented activity against Gram-positive bacteria.[1][3] No direct evidence of neuritogenic potential found in scientific literature. |

| BN-4515N | Putative Neuritogenic Agent | Mentioned as a neuritogenic agent on a commercial website.[4] No scientific studies available to validate this claim or provide experimental details. |

| BU-4514N | Putative Neuritogenic Agent | Described as a neuritogenic compound from Microtetraspora sp.[4] No scientific studies available to validate this claim or provide experimental details. |

Conclusion

The core requirements for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be met due to the lack of available scientific information on the neuritogenic properties of this compound or its potential analogues. Further research is required to investigate and validate any potential neuritogenic activity of this compound. Researchers interested in this compound's neurological effects would need to conduct foundational in vitro studies to generate the necessary data.

References

- 1. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neural differentiation protocols: how to choose the correct approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for TPU-0037A

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a novel antibiotic, identified as a congener of lydicamycin.[1] It has demonstrated significant activity against Gram-positive bacteria, including clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Understanding the minimum inhibitory concentration (MIC) of this compound against various bacterial species is a critical step in its preclinical development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents. The principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The lowest concentration of the antimicrobial agent that inhibits visible growth is recorded as the MIC.

Data Presentation

The following table summarizes the known MIC values for this compound against a panel of Gram-positive and Gram-negative bacteria.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | N/A | 1.56 - 12.5 |

| Micrococcus luteus | N/A | 1.56 - 12.5 |

| Escherichia coli | N/A | >50 |

| Proteus mirabilis | N/A | >50 |

| Proteus vulgaris | N/A | >50 |

| Pseudomonas aeruginosa | N/A | >50 |

Data sourced from MedchemExpress.[1]

Proposed Mechanism of Action

While the exact molecular target of this compound is still under investigation, its structural similarity to lydicamycin, a polyketide antibiotic, suggests a complex mechanism of action. Recent studies on lydicamycins indicate that they may elicit a transcriptional response in bacteria that is similar to that caused by antibiotics targeting the cell wall.[5] This suggests that this compound may interfere with the biosynthesis of the bacterial cell wall, a critical structure for bacterial survival.

Proposed mechanism of action for this compound.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials

-

This compound

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes and sterile tips

-

Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™ for quality control)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2 °C)

-

Spectrophotometer or turbidimeter

-

Vortex mixer

Procedure

1. Preparation of this compound Stock Solution

-

Due to its poor water solubility, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution of 1 mg/mL.

-

Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay. The final concentration of DMSO in the assay wells should not exceed 1% to avoid affecting bacterial growth.

2. Inoculum Preparation

-

From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Microtiter Plates

-

Aseptically add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the working stock solution of this compound to well 1.

-

Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

4. Inoculation

-

Within 15 minutes of preparation, inoculate each well (wells 1-11) with 50 µL of the final bacterial inoculum. The final volume in each well will be 100 µL.

5. Incubation

-

Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

6. Reading the MIC

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth. A reading mirror or a spectrophotometric plate reader can be used to aid in the determination.

-

The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

7. Quality Control

-

A known quality control strain, such as Staphylococcus aureus ATCC® 29213™, should be tested concurrently with each batch of MIC assays.

-

The MIC value for the QC strain should fall within the established acceptable range. As this compound is a novel compound, these ranges will need to be established in-house based on CLSI guidelines. For initial validation, comparison with a well-characterized antibiotic with a similar spectrum of activity may be beneficial.

Experimental workflow for the MIC assay.

Conclusion

This application note provides a comprehensive and detailed protocol for determining the MIC of the novel antibiotic this compound. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for obtaining accurate, reproducible, and comparable results. This information is vital for the continued development and evaluation of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for TPU-0037A in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a potent antibiotic belonging to the lydicamycin family of natural products.[1][2] It has demonstrated significant activity against a range of Gram-positive bacteria, including clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Structurally, it is a congener of lydicamycin, produced by Streptomyces platensis. This document provides detailed application notes and protocols for the use of this compound in in vitro assays, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and guidelines for antibacterial susceptibility testing.

Physicochemical Properties and Solubility

This compound is a moderately large organic molecule with poor aqueous solubility. For in vitro studies, it is essential to use an appropriate organic solvent to prepare stock solutions. DMSO is a recommended solvent for this compound and its analogue, lydicamycin.[1][2][3]

Data Presentation: Physicochemical and Solubility Data of this compound

| Property | Value | Source |

| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [3] |

| Molecular Weight | 841.0 g/mol | [3] |

| Appearance | Colorless film | [3] |

| Recommended Solvent | DMSO, DMF, Ethanol, Methanol | [1][2][3] |

| Aqueous Solubility | Poor | |

| Recommended Stock Solution Concentration in DMSO | 1-10 mg/mL | General Practice |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | General Practice |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This concentration is a common starting point for preparing serial dilutions for in vitro assays.

Materials:

-

This compound (solid form)

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing this compound. In this example, add 1 mL of DMSO.

-

Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C for long-term storage.

Experimental Workflow for Stock Solution Preparation

Workflow for preparing a concentrated stock solution of this compound in DMSO.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using a broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution in DMSO (e.g., 1 mg/mL)

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Serial Dilution of this compound:

-

Prepare serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate. The typical concentration range to test for this compound is from 64 µg/mL to 0.125 µg/mL.

-

Important: Ensure the final concentration of DMSO in all wells is kept constant and at a low level (typically ≤1% v/v) to avoid any inhibitory effects of the solvent itself.[4] Include a solvent control (MHB with the same final concentration of DMSO) to confirm that the solvent does not affect bacterial growth.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted this compound and the control wells (growth control with no compound and solvent control).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

-

Optionally, the results can be quantified by measuring the optical density (OD) at 600 nm using a plate reader.

-

Experimental Workflow for MIC Assay

References

Application Notes and Protocols for TPU-0037A in MRSA Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a novel antibiotic identified as a congener of lydicamycin. It has demonstrated significant in vitro activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains. This document provides detailed application notes and standardized protocols for the investigation of this compound in MRSA research, facilitating further exploration of its therapeutic potential.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₄₆H₇₂N₄O₁₀ |

| Molecular Weight | 841.0 g/mol |

| Appearance | Colorless film |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. |

| Storage | Store at -20°C for long-term stability. |

In Vitro Antibacterial Activity

This compound exhibits selective and potent activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) from foundational studies are summarized below.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | 1.56 - 12.5 |

| Micrococcus luteus | 1.56 - 12.5 |

| Escherichia coli | >50 |

| Proteus mirabilis | >50 |

| Proteus vulgaris | >50 |

| Pseudomonas aeruginosa | >50 |

Data derived from Furumai, T., et al. (2002).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against MRSA, following general CLSI guidelines.

Materials:

-

This compound

-

MRSA strain (e.g., ATCC 43300 or a clinical isolate)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the MRSA strain.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Serial Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).

-

Ensure the final volume in each well is 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound, bringing the final volume to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

-

Include a positive control well (inoculum without this compound) and a negative control well (broth only).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.

Application Notes and Protocols: In Vitro Efficacy of TPU-0037A against Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a novel antibiotic and a congener of lydicamycin, demonstrating notable activity against Gram-positive bacteria, including the model organism and opportunistic pathogen, Bacillus subtilis. As a member of the lydicamycin family, its mechanism of action is presumed to involve the inhibition of cell wall biosynthesis, a critical pathway for bacterial survival. These application notes provide a comprehensive overview of the in vitro efficacy of this compound against B. subtilis and detailed protocols for its evaluation.

Data Presentation

The in vitro antibacterial activity of this compound against Bacillus subtilis has been characterized primarily by its Minimum Inhibitory Concentration (MIC).

Table 1: Summary of In Vitro Efficacy of this compound against Bacillus subtilis

| Parameter | Organism | Reported Range (µg/mL) | Reference Strain Example |

| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 1.56 - 12.5 | B. subtilis ATCC® 6633™ |

Note: The provided MIC range is based on available literature. For specific experimental purposes, it is crucial to determine the MIC for the particular strain of B. subtilis being utilized.

Experimental Protocols

To facilitate further research and validation of this compound's efficacy, the following standardized protocols are provided. These protocols are based on widely accepted methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Bacillus subtilis strain (e.g., ATCC® 6633™)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Inoculum Preparation:

-

Aseptically pick a few colonies of B. subtilis from a fresh agar plate and inoculate into a tube containing 3-5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard).

-

Adjust the bacterial suspension with sterile MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Serial Dilution of this compound:

-

Prepare a series of two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC (e.g., from 32 µg/mL down to 0.06 µg/mL).

-

-

Inoculation:

-

Add 100 µL of the prepared B. subtilis inoculum to each well containing the this compound dilutions. This will bring the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

-

-

Controls:

-

Positive Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no this compound).

-

Negative Control: A well containing 200 µL of sterile MHB (no bacteria or this compound).

-

Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound in MHB with the bacterial inoculum to ensure it does not inhibit bacterial growth.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile spreaders or loops

Protocol:

-

Subculturing from MIC plate:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Spot-inoculate or spread the aliquot onto a sterile MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Determining the MBC:

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically determined as the lowest concentration at which no bacterial colonies are observed on the MHA plate.

-

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium.

Materials:

-

This compound

-

Bacillus subtilis culture in logarithmic growth phase

-

MHB

-

Sterile flasks or tubes

-

Incubator with shaking (37°C)

-

MHA plates

-

Sterile saline or PBS for dilutions

Protocol:

-

Inoculum Preparation:

-

Prepare a mid-logarithmic phase culture of B. subtilis in MHB with a starting concentration of approximately 5 x 10^5 CFU/mL.

-

-

Experimental Setup:

-

Prepare flasks containing the B. subtilis inoculum and add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

-

Include a growth control flask with no this compound.

-

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate 100 µL of appropriate dilutions onto MHA plates.

-

-

Incubation and Colony Counting:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

Count the number of colonies on each plate to determine the CFU/mL at each time point for each concentration of this compound.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

-

Visualizations

Experimental Workflows

Caption: Workflow for MIC and MBC determination.

Caption: Workflow for the Time-Kill Kinetic Assay.

Hypothesized Signaling Pathway Perturbation

Given that this compound is a congener of lydicamycin, it is likely to interfere with cell wall biosynthesis in Bacillus subtilis. This interference would induce a cell envelope stress response, which is a complex regulatory network. A key component of this response is the activation of extracytoplasmic function (ECF) sigma factors, such as σM and σW.

Caption: Hypothesized mechanism of this compound action.

Application Notes and Protocols for Cell-Based Assays of TPU-0037A

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cellular effects of TPU-0037A, a congener of lydicamycin. While primarily known as an antibiotic with activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA)[1][2][3][4][5][6], its impact on eukaryotic cells is an area of active investigation for potential therapeutic applications. The following protocols detail methods to assess cell viability, apoptosis induction, and cell cycle alterations in response to this compound treatment.

Data Presentation

The quantitative data from the described assays can be effectively summarized in the following tables for clear comparison and analysis.

Table 1: Cell Viability (IC₅₀ Values)

| Cell Line | This compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h (Positive Control) |

| MCF-7 | User-defined value | User-defined value |

| HeLa | User-defined value | User-defined value |

| Jurkat | User-defined value | User-defined value |

Table 2: Apoptosis Induction (Caspase-3/7 Activity)

| Treatment (Concentration) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control) |

| Vehicle Control (DMSO) | 1.0 |

| This compound (IC₅₀/2) | User-defined value |

| This compound (IC₅₀) | User-defined value |

| This compound (2 x IC₅₀) | User-defined value |

| Staurosporine (1 µM) | User-defined value |

Table 3: Cell Cycle Analysis (% of Cells in Each Phase)

| Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control (DMSO) | User-defined value | User-defined value | User-defined value | User-defined value |

| This compound (IC₅₀) | User-defined value | User-defined value | User-defined value | User-defined value |

| Nocodazole (Positive Control) | User-defined value | User-defined value | User-defined value | User-defined value |

Experimental Protocols

Cell Viability Assay (WST-1 Method)

This protocol outlines the use of the WST-1 assay to measure the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the WST-1 reagent to a soluble formazan dye, and the amount of formazan produced is proportional to the number of viable cells.

Materials:

-

WST-1 reagent

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[8]

-

Measure the absorbance at 450 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate that, when cleaved by caspase-3/7, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[9]

Materials:

-

This compound

-

Caspase-Glo® 3/7 Assay Kit

-

White-walled 96-well plates

-

Complete cell culture medium

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat cells with various concentrations of this compound and a positive control for apoptosis (e.g., Staurosporine). Include a vehicle control.

-

Incubate for the desired treatment period (e.g., 24 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the fold change in caspase activity relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[10][11]

Materials:

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% cold ethanol

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound, a vehicle control, and a positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest).

-

Incubate for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes at 4°C.[10]

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Visualizations

Caption: Experimental workflow for the cell-based assessment of this compound.

Caption: Simplified intrinsic apoptosis signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 5. usbio.net [usbio.net]

- 6. scbt.com [scbt.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

- 11. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TPU-0037A in Antibiotic Synergy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a potent antibiotic belonging to the lydicamycin family of natural products.[1][2][3][4] It exhibits significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3][4][5][6][7][8] The emergence of multidrug-resistant organisms necessitates the exploration of combination therapies to enhance antibacterial efficacy and combat resistance. Evidence suggests that lydicamycins, the parent class of this compound, induce a cell envelope stress response in bacteria, akin to the mechanism of cell wall synthesis inhibitors.[9][10][11][12] This mode of action presents a compelling rationale for investigating the synergistic potential of this compound with other classes of antibiotics.

This document provides detailed protocols for assessing the synergistic interactions of this compound with other antimicrobial agents using standard in vitro methods: the checkerboard assay and the time-kill curve assay.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 485815-59-6[1][4] |

| Molecular Formula | C₄₆H₇₂N₄O₁₀[1][4] |

| Molecular Weight | 841.0 g/mol [1][4] |

| Appearance | Colorless film[1][3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[1][2] |

| Storage | -20°C[1][3] |

Proposed Mechanism of Action and Rationale for Synergy

This compound, as a congener of lydicamycin, is produced by Streptomyces species and is classified as a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) product.[13] Transcriptomic studies on lydicamycin suggest that it elicits a cell envelope stress response in bacteria.[9][10] This indicates that its primary mode of action may involve the disruption of bacterial cell wall integrity.

Antibiotics that inhibit cell wall synthesis can act synergistically with agents that target other essential cellular processes.[14][15] By weakening the cell wall, cell wall synthesis inhibitors can enhance the intracellular penetration and efficacy of antibiotics that inhibit protein synthesis or DNA replication.[14][16] Therefore, it is hypothesized that this compound will exhibit synergistic activity when combined with antibiotics from these classes against susceptible Gram-positive pathogens.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a robust method to determine the in vitro synergy of two antimicrobial agents. The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).[17][18][19][20]

a. Materials:

-

This compound

-

Second antibiotic of interest (e.g., a protein synthesis inhibitor like gentamicin or a DNA replication inhibitor like ciprofloxacin)

-

Susceptible bacterial strain (e.g., MRSA ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

b. Protocol:

-

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., DMSO) at a concentration of 100x the highest concentration to be tested.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Plate Setup:

-

Add 50 µL of CAMHB to all wells of a 96-well plate.

-

In the first column, add an additional 50 µL of the highest concentration of this compound (2x the final desired concentration) to rows A through G.

-

Perform serial two-fold dilutions of this compound by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the control for the second antibiotic alone.

-

In the first row, add an additional 50 µL of the highest concentration of the second antibiotic (2x the final desired concentration) to columns 1 through 10.

-

Perform serial two-fold dilutions of the second antibiotic by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the control for this compound alone.

-

Well H12 will serve as the growth control (no antibiotic).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration showing no visible growth.

-

Calculate the FICI using the following formula:[18][19] FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

Interpret the FICI values as follows:[19][21][22]

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Time-Kill Curve Assay